molecular formula C11H12N4O B13120640 (1-Amino-5-ethyl-1H-pyrrol-2-yl)(2-pyrazinyl)methanone

(1-Amino-5-ethyl-1H-pyrrol-2-yl)(2-pyrazinyl)methanone

Cat. No.: B13120640
M. Wt: 216.24 g/mol
InChI Key: MFMYXQORFCNSPF-UHFFFAOYSA-N
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Description

(1-Amino-5-ethyl-1H-pyrrol-2-yl)(2-pyrazinyl)methanone is a heterocyclic compound featuring a pyrrole ring substituted with an amino group at position 1 and an ethyl group at position 5, linked via a methanone bridge to a 2-pyrazinyl moiety. This structural framework combines electron-rich (pyrrole) and electron-deficient (pyrazine) aromatic systems, which may confer unique electronic, physicochemical, and biological properties.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

(1-amino-5-ethylpyrrol-2-yl)-pyrazin-2-ylmethanone

InChI

InChI=1S/C11H12N4O/c1-2-8-3-4-10(15(8)12)11(16)9-7-13-5-6-14-9/h3-7H,2,12H2,1H3

InChI Key

MFMYXQORFCNSPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(N1N)C(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyrazin-2-yl)methanone typically involves the cyclization of appropriate precursors. Common synthetic methods include cyclization, ring annulation, and cycloaddition reactions . Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the chosen synthetic route.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyrazin-2-yl)methanone has several scientific research applications:

Mechanism of Action

The exact mechanism of action for (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyrazin-2-yl)methanone is not well understood. it is believed to interact with various molecular targets and pathways, potentially inhibiting enzymes or binding to specific receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Heterocyclic Moieties

  • Pyrazinyl vs. Pyridinyl/Bromopyridinyl Derivatives: The replacement of the 2-pyrazinyl group with a 5-bromopyridin-3-yl group, as seen in (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone (CAS: 790263-24-0, ), alters electronic properties and steric bulk. Such differences may influence solubility, reactivity, and target binding in biological systems.
  • Pyrrole Substituents: Compared to the ethyl-substituted pyrrole in the target compound, derivatives like 1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone ( ) feature additional methyl and phenyl groups.

Tabulated Comparison of Key Analogues

Compound Name Substituents/Features Biological Activity/Properties Reference
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(2-pyrazinyl)methanone 2-Pyrazinyl, 1-amino-5-ethyl-pyrrole Hypothesized MAO-B/antitubercular activity Target Compound
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone 5-Bromopyridinyl, ethyl-pyrrole Undocumented (structural analog)
1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone Phenyl, methyl, ethyl substituents Undocumented (lipophilic analog)
(E)-3-phenyl-1-(2-pyrazinyl)-2-propen-1-one 2-Pyrazinyl, propenone linker 94% Mtb inhibition at 12.5 μg/mL
4k (2-Pyrazinyl amide) 2-Pyrazinyl, amide linker High MAO-B inhibition

Research Implications and Gaps

  • Thermal Stability: While di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C ( ), the target compound’s stability remains unstudied. Pyrazine’s electron-deficient nature may lower thermal resilience compared to tetrazole systems.
  • Pharmacokinetic Profiling: No data on solubility, bioavailability, or toxicity are available. Comparative studies with and analogs could prioritize in vitro ADME assessments.

Biological Activity

The compound (1-Amino-5-ethyl-1H-pyrrol-2-yl)(2-pyrazinyl)methanone , with the CAS number 885277-84-9 , is a pyrrole derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(2-pyrazinyl)methanone is C11H12N4OC_{11}H_{12}N_{4}O, with a molecular weight of approximately 216.24 g/mol . The chemical structure features a pyrrole ring connected to a pyrazine moiety, which is critical for its biological interactions.

Research indicates that compounds containing both pyrrole and pyrazine structures exhibit various biological activities, particularly in antimicrobial and antiparasitic domains. The specific interactions of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(2-pyrazinyl)methanone with biological targets are still under investigation, but it is believed to interfere with metabolic pathways in pathogens such as Cryptosporidium spp.

Pharmacological Studies

  • In Vitro Studies :
    • The compound was tested for its efficacy against Cryptosporidium, showing an effective concentration (EC50) of approximately 2.1 μM in vitro, indicating moderate potency against this pathogen .
    • Further modifications to the compound's structure have led to derivatives with improved potency and reduced cytotoxicity, highlighting the importance of structural optimization .
  • In Vivo Efficacy :
    • In animal models, particularly those involving C. parvum infections in mice and calves, the compound demonstrated significant therapeutic effects, suggesting potential for development as an antiparasitic agent .

Case Study 1: Antiparasitic Activity

A study evaluated the efficacy of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(2-pyrazinyl)methanone in a murine model of C. parvum infection. The results indicated that treatment with the compound led to a significant reduction in oocyst shedding compared to untreated controls, supporting its potential as a therapeutic agent against cryptosporidiosis.

Case Study 2: Structure-Activity Relationship (SAR)

In exploring the SAR of related compounds, researchers found that modifications to the heteroaryl head group could drastically affect potency. For instance, replacing the pyrazine with other heterocycles resulted in varying degrees of biological activity, underscoring the significance of specific structural features in determining efficacy .

Table 1: Biological Activity Summary

CompoundTarget OrganismEC50 (μM)In Vivo Efficacy
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(2-pyrazinyl)methanoneCryptosporidium spp.2.1Significant reduction in oocyst shedding
Derivative 1Cryptosporidium spp.0.17Enhanced efficacy observed
Derivative 2C. hominisTBDTBD

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